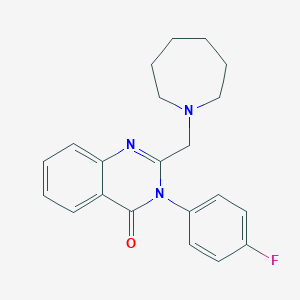
2-(1-azepanylmethyl)-3-(4-fluorophenyl)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-azepanylmethyl)-3-(4-fluorophenyl)-4(3H)-quinazolinone is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of quinazolinone derivatives, which have been reported to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.
作用机制
The mechanism of action of 2-(1-azepanylmethyl)-3-(4-fluorophenyl)-4(3H)-quinazolinone is not fully understood. However, studies have suggested that this compound may act by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation and inflammation. In addition, this compound has been shown to modulate the activity of neurotransmitters, such as acetylcholine and dopamine, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
Studies have reported that 2-(1-azepanylmethyl)-3-(4-fluorophenyl)-4(3H)-quinazolinone may exhibit a range of biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress inflammation. In addition, this compound has been reported to modulate the activity of neurotransmitters, which may have implications for its potential therapeutic effects in neurological disorders.
实验室实验的优点和局限性
2-(1-azepanylmethyl)-3-(4-fluorophenyl)-4(3H)-quinazolinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. In addition, this compound has been extensively studied for its potential therapeutic applications, which provides a strong rationale for further investigation. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which may limit the interpretation of experimental results. In addition, the potential toxicity and side effects of this compound are not well characterized, which may pose risks to researchers.
未来方向
There are several future directions for research on 2-(1-azepanylmethyl)-3-(4-fluorophenyl)-4(3H)-quinazolinone. One potential direction is to further investigate its potential therapeutic applications in cancer and neurological disorders. This may involve exploring its mechanism of action, optimizing its pharmacokinetic properties, and evaluating its safety and efficacy in preclinical and clinical studies. Another direction is to investigate the potential use of this compound as a tool for studying biological processes, such as cancer cell proliferation and neurotransmitter signaling. This may involve developing new assays and experimental models to better understand the biochemical and physiological effects of this compound. Overall, the study of 2-(1-azepanylmethyl)-3-(4-fluorophenyl)-4(3H)-quinazolinone has the potential to lead to the development of new therapeutic agents and advance our understanding of biological processes.
合成方法
The synthesis of 2-(1-azepanylmethyl)-3-(4-fluorophenyl)-4(3H)-quinazolinone involves the reaction of 4-fluoroaniline with 2-(bromomethyl)azepane in the presence of a base, followed by cyclization with 2-aminobenzamide. The yield of this synthesis method is reported to be high, and the purity of the compound can be achieved through recrystallization.
科学研究应用
2-(1-azepanylmethyl)-3-(4-fluorophenyl)-4(3H)-quinazolinone has been studied extensively for its potential therapeutic applications. It has been reported to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to possess anti-inflammatory and antiviral effects. Studies have also suggested that this compound may have potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
分子式 |
C21H22FN3O |
|---|---|
分子量 |
351.4 g/mol |
IUPAC 名称 |
2-(azepan-1-ylmethyl)-3-(4-fluorophenyl)quinazolin-4-one |
InChI |
InChI=1S/C21H22FN3O/c22-16-9-11-17(12-10-16)25-20(15-24-13-5-1-2-6-14-24)23-19-8-4-3-7-18(19)21(25)26/h3-4,7-12H,1-2,5-6,13-15H2 |
InChI 键 |
RYCFWRHDOYAKQC-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F |
规范 SMILES |
C1CCCN(CC1)CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-methyl-7,8,9,10-tetrahydrobenzo[i]phenanthridin-5(6H)-one](/img/structure/B289154.png)

![6-benzyl-6,6a,7,8,9,10,11,11a-octahydro-5H-cyclohepta[c]isoquinolin-5-one](/img/structure/B289157.png)
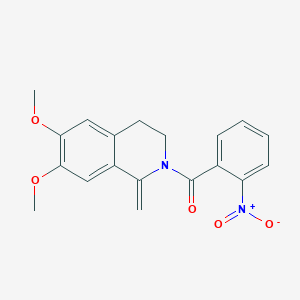

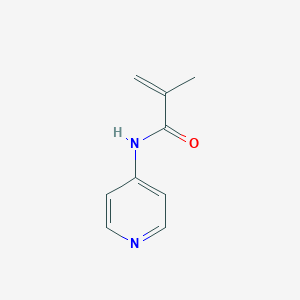
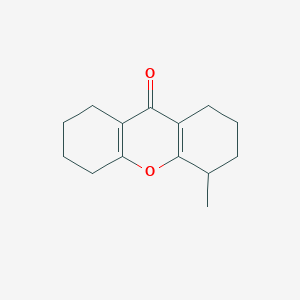
![3-[2-(Bromomethyl)-4-methyl-1,3-dioxan-2-yl]-5-{[(dimethylamino)carbonyl]oxy}phenyl dimethylcarbamate](/img/structure/B289164.png)
![ethyl 5-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B289165.png)
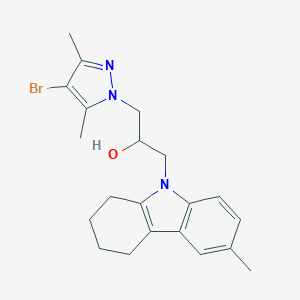
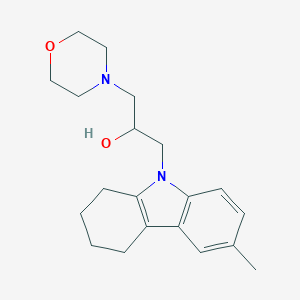
![2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B289171.png)
![2,6-difluoro-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B289172.png)